molecular formula C38H78O20 B3262055 HO-Peg19-OH CAS No. 351342-07-9

HO-Peg19-OH

Cat. No.: B3262055
CAS No.: 351342-07-9
M. Wt: 855 g/mol
InChI Key: FRXFXBCVJGXGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

HO-Peg19-OH is prepared through the polymerization of ethylene oxide. The process involves the ring-opening polymerization of ethylene oxide in the presence of a catalyst, typically an alkali metal hydroxide such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired degree of polymerization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of a catalyst. The reaction mixture is then purified through processes such as distillation and filtration to remove any unreacted monomers and by-products .

Chemical Reactions Analysis

Types of Reactions

HO-Peg19-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of HO-Peg19-OH involves its ability to form hydrogen bonds with other molecules due to the presence of hydroxyl groups. This property allows it to interact with various molecular targets, enhancing the solubility and stability of compounds it is conjugated with. In drug delivery systems, this compound can prolong the circulation time of therapeutic agents by reducing their clearance from the body .

Comparison with Similar Compounds

Similar Compounds

    Methoxy polyethylene glycol: Similar in structure but has a methoxy group instead of a hydroxyl group.

    Polyethylene glycol dimethyl ether: Contains two methoxy groups instead of hydroxyl groups.

    Polyethylene glycol diacrylate: Contains acrylate groups instead of hydroxyl groups.

Uniqueness

HO-Peg19-OH is unique due to its two terminal hydroxyl groups, which provide it with distinct chemical reactivity and the ability to form hydrogen bonds. This makes it particularly useful in applications requiring enhanced solubility and stability of conjugated molecules .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H78O20/c39-1-3-41-5-7-43-9-11-45-13-15-47-17-19-49-21-23-51-25-27-53-29-31-55-33-35-57-37-38-58-36-34-56-32-30-54-28-26-52-24-22-50-20-18-48-16-14-46-12-10-44-8-6-42-4-2-40/h39-40H,1-38H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXFXBCVJGXGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H78O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018298
Record name 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxahexapentacontane-1,56-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

855.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.